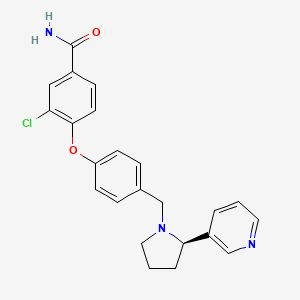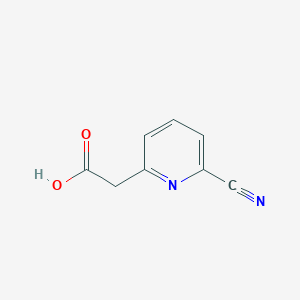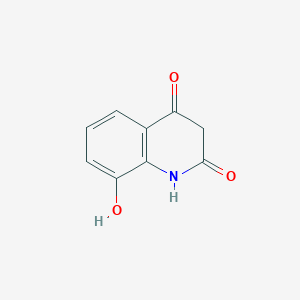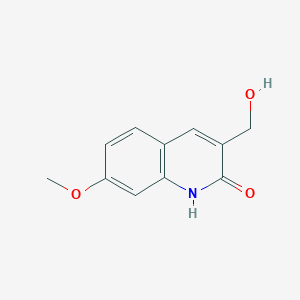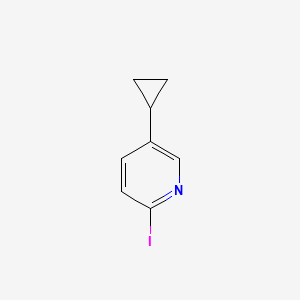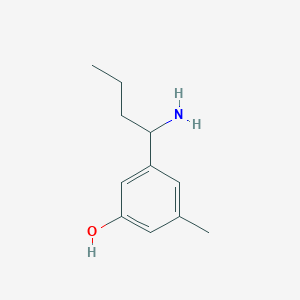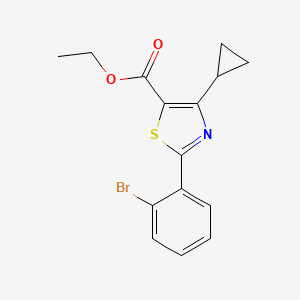![molecular formula C13H17NO B12970179 Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
Spiro[chroman-4,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[chroman-4,4’-piperidine] is a unique compound characterized by its spirocyclic structure, which includes a chroman ring fused to a piperidine ring. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. The presence of both oxygen and nitrogen heteroatoms in its structure contributes to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chroman-4,4’-piperidine] typically involves the simultaneous reactions of condensation and cyclization. One common method includes the reaction of substituted chromanones with piperidine derivatives under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of spiro[chroman-4,4’-piperidine] may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[chroman-4,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes in the structure to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives with potential biological activities .
Applications De Recherche Scientifique
Spiro[chroman-4,4’-piperidine] has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with enzymes and receptors.
Medicine: Explored for its potential as an anticancer, antidiabetic, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other bioactive compounds.
Mécanisme D'action
The mechanism of action of spiro[chroman-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate glucose metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spirocyclic compound with similar structural features but different biological activities.
Spiro[indoline-3,4’-piperidine]: Known for its anticancer properties and structural similarity to spiro[chroman-4,4’-piperidine].
Spiro[isoquinoline-4,4’-piperidine]: Studied for its potential as an anti-inflammatory and analgesic agent.
Uniqueness
Spiro[chroman-4,4’-piperidine] stands out due to its unique combination of a chroman and piperidine ring, which imparts distinct biological activities and therapeutic potential. Its versatility in undergoing various chemical reactions and forming diverse derivatives further enhances its significance in medicinal chemistry .
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
spiro[2,3-dihydrochromene-4,4'-piperidine] |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)13(7-10-15-12)5-8-14-9-6-13/h1-4,14H,5-10H2 |
Clé InChI |
TWCBNOVLZABJAN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCOC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


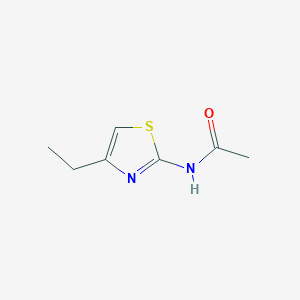
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)
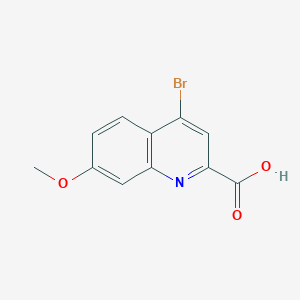

![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
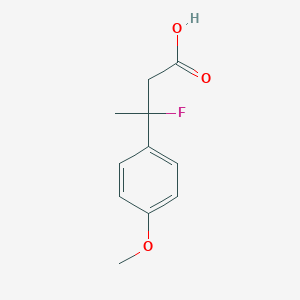
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
